![molecular formula C19H15N5O2S3 B2854820 N-(4-(3-oxo-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1334371-49-1](/img/structure/B2854820.png)
N-(4-(3-oxo-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-oxo-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S3 and its molecular weight is 441.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-oxo-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-oxo-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. The presence of both pyridinyl and thiazolyl groups in the compound suggests potential for use as a bactericidal or antiprotozoal agent . This could be particularly useful in the development of new antibiotics to combat antibiotic-resistant strains of bacteria.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. The compound’s structure, which includes a thiazolyl moiety, indicates potential effectiveness against certain cancer cell lines, such as glioma and hepatocellular carcinoma, through mechanisms like inhibition of cell proliferation or induction of apoptosis .
Anti-inflammatory and Analgesic Properties
The thiazole core is known to exhibit anti-inflammatory and analgesic activities. This compound could be explored for its efficacy in reducing inflammation and pain, potentially contributing to the treatment of chronic inflammatory diseases .
Antiviral Applications
Given the structural complexity and the presence of nitrogen-containing rings, this compound may also possess antiviral properties. It could be investigated for its effectiveness against various viral infections, including those caused by enveloped viruses .
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects. Research into this compound could uncover potential applications in protecting neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antidiabetic Activity
Some thiazole compounds have been reported to exhibit antidiabetic activity. The compound could be studied for its potential to modulate blood glucose levels and improve insulin sensitivity .
Antifungal Activity
The compound’s structural similarity to known antifungal agents suggests it could be effective in treating fungal infections. Its efficacy against a range of pathogenic fungi could be a significant area of research .
Antioxidant Properties
Thiazoles are also known for their antioxidant properties. This compound could be explored for its ability to neutralize free radicals, which may have implications in preventing oxidative stress-related diseases .
properties
IUPAC Name |
N-[4-[3-oxo-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S3/c25-16(23-19-22-14(11-29-19)12-3-1-7-20-9-12)6-5-13-10-28-18(21-13)24-17(26)15-4-2-8-27-15/h1-4,7-11H,5-6H2,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYVOSMODAEYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-oxo-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.